

An In-depth Technical Guide to the Physicochemical Properties of Gd-NMC-3

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Compound of Interest

Compound Name: Gd-NMC-3

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Introduction

Gd-NMC-3 is a novel bimodal imaging probe designed for near-infrared fluorescence (NIRF) and magnetic resonance imaging (MRI).^{[1][2][3][4][5]} Its unique properties, including high resolution and sensitivity in tumor imaging coupled with good biocompatibility, position it as a promising tool for research and potential clinical applications, particularly in the field of oncology for surgery navigation.^{[1][3][5]} This technical guide provides a comprehensive overview of the physicochemical properties of **Gd-NMC-3**, detailed experimental protocols for its characterization, and visualizations of its structure and experimental workflows.

Physicochemical Properties

The key physicochemical properties of **Gd-NMC-3** are summarized in the table below. These properties highlight its utility as a dual-modal imaging agent, combining the benefits of both fluorescence and magnetic resonance imaging.

Property	Value	Notes
Modality	NIRF/MR Bimodal Imaging Probe	Offers both high-resolution optical imaging and deep-tissue penetration of MRI. [1] [2] [3] [4] [5]
Maximum Excitation Wavelength	755 nm	Located in the near-infrared region, which allows for deeper tissue penetration of light. [1] [2]
Maximum Emission Wavelength	792 nm	Also in the near-infrared range, minimizing tissue autofluorescence and enhancing signal-to-noise ratio. [1] [2]
Relaxivity	11.64 mM ⁻¹ s ⁻¹	This value indicates its effectiveness as an MRI contrast agent. The unit is presumed to be mM ⁻¹ s ⁻¹ as is standard for relaxivity measurements, though cited as M/m/s. [1] [2]
Biocompatibility	Good	Exhibits low cytotoxicity in vitro. [1] [2] [3]
Tumor Targeting	Effective accumulation in tumor sites	Internalized into cancer cells by Organic Anion Transporting Polypeptides (OATPs) and Sodium/Taurocholate Cotransporting Polypeptide (NTCP). [1] [2]

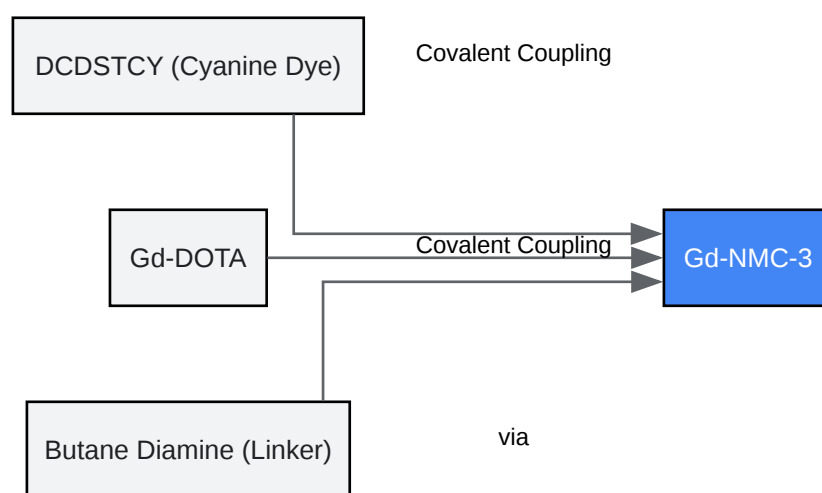
Synthesis and Structure

Gd-NMC-3 is a small-molecule probe constructed by covalently coupling a cyanine dye (DCDSTCY) and a gadolinium chelate (Gd-DOTA) through a butane diamine linker.[\[3\]](#)[\[5\]](#) The

"NMC" in its name likely refers to a component of the cyanine dye or the linker, though the primary publication does not explicitly define this abbreviation. A probable candidate for "NMC" is N-cyclopropylmethyl glycine, which has been identified as a known ligand.

Synthetic Pathway

The synthesis of **Gd-NMC-3** involves a multi-step process where the cyanine dye and the Gd-DOTA chelate are functionalized and then coupled using butane diamine. The detailed synthetic procedures, including reaction conditions and purification methods, are typically provided in the supporting information of the primary research article.



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Caption: Synthetic pathway of **Gd-NMC-3**.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the physicochemical and biological properties of **Gd-NMC-3**.

Spectroscopic Analysis

- Protocol: The fluorescence spectra of **Gd-NMC-3** are recorded using a spectrophotometer. The sample is dissolved in a suitable solvent, typically phosphate-buffered saline (PBS), and placed in a quartz cuvette. The excitation wavelength is scanned to find the maximum, and then the emission spectrum is recorded by exciting at the maximum excitation wavelength.

- Data: Maximum excitation at 755 nm and maximum emission at 792 nm.[1][2]

Relaxivity Measurement

- Protocol: The longitudinal relaxivity (r_1) is determined by measuring the T_1 relaxation times of aqueous solutions of **Gd-NMC-3** at various concentrations using a clinical MRI scanner or a relaxometer. The relaxivity is then calculated from the slope of the plot of $1/T_1$ versus the concentration of the Gd(III) ion.
- Data: 11.64 mM⁻¹s⁻¹. [1][2]

In Vitro Cytotoxicity Assay

- Protocol: The cytotoxicity of **Gd-NMC-3** is evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines (e.g., LM3) are incubated with varying concentrations of **Gd-NMC-3** (e.g., 6.25-100 μM) for a specified period (e.g., 48 hours). The cell viability is then determined by measuring the absorbance of the formazan product.
- Data: **Gd-NMC-3** displays low cytotoxicity and good biocompatibility. [1][2][3]

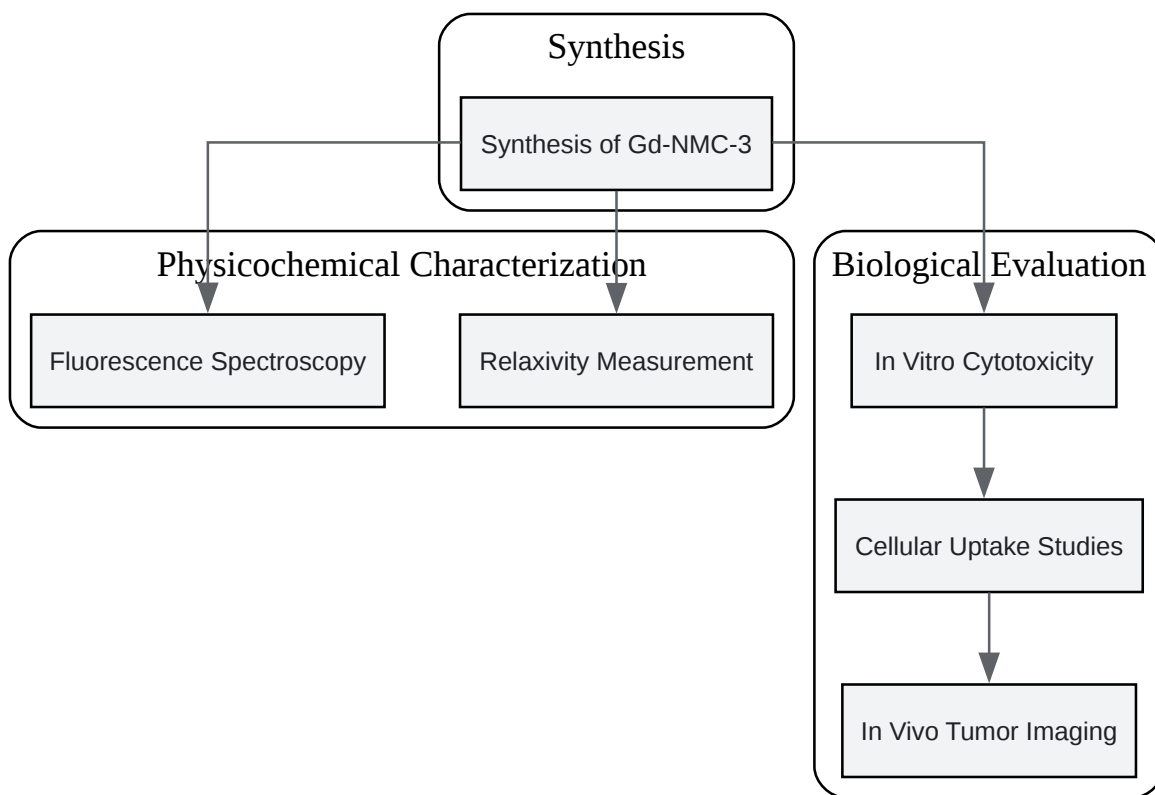
In Vivo Tumor Imaging

- Protocol: Animal models, such as mice with orthotopic and subcutaneous tumors (e.g., LM3), are used. **Gd-NMC-3** is administered intravenously at a specific dose (e.g., 20 mg/kg). NIRF imaging is performed at different time points post-injection to monitor the accumulation and distribution of the probe. MRI is also performed to assess the contrast enhancement in the tumor tissue.
- Data: The probe accumulates in the tumor, providing a high-resolution image with a signal-to-noise ratio of 4.32.[1] The fluorescence signal in the tumor persists for over 1.5 hours.[1]

Experimental and logical Workflows

The following diagrams illustrate the workflows for the characterization and application of **Gd-NMC-3**.

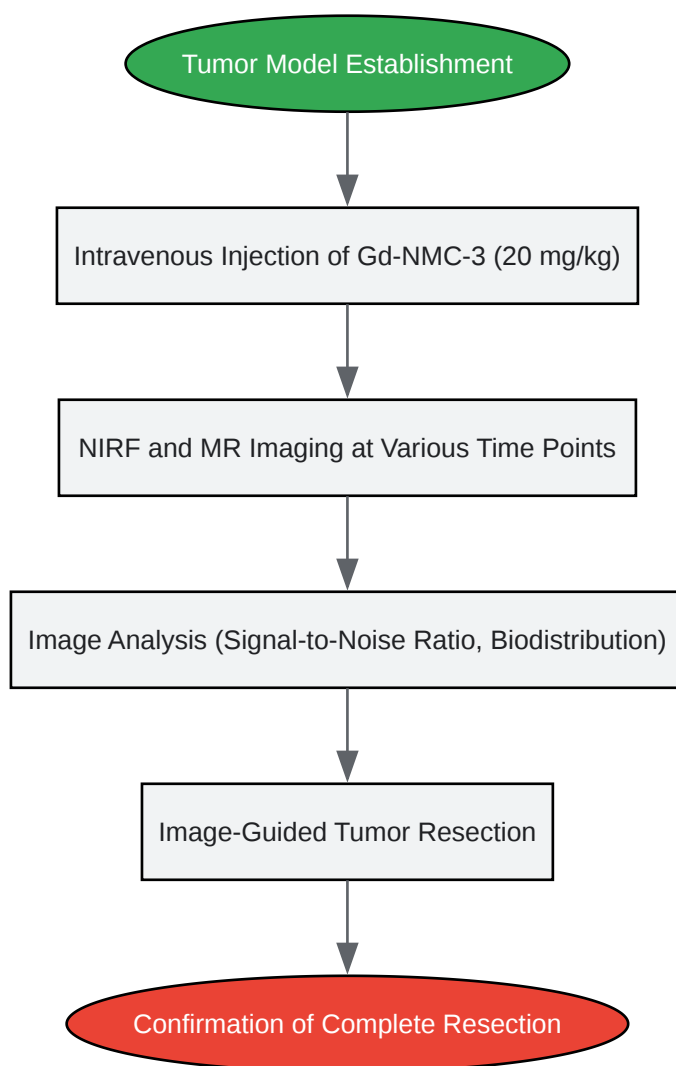
Characterization Workflow



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Caption: Workflow for the characterization of **Gd-NMC-3**.

In Vivo Imaging Workflow



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Caption: Workflow for in vivo imaging using **Gd-NMC-3**.

Conclusion

Gd-NMC-3 is a promising dual-modal imaging probe with well-defined physicochemical properties that make it suitable for high-resolution and sensitive tumor imaging. Its good biocompatibility and effective tumor targeting further enhance its potential for preclinical and, ultimately, clinical applications in image-guided surgery and cancer diagnostics. Further research into its detailed pharmacokinetic and pharmacodynamic profiles will be crucial for its translation into clinical practice.

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